molecular formula C7H8BrNOS B15054830 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

Cat. No.: B15054830
M. Wt: 234.12 g/mol
InChI Key: XMCHAWCUPSQHQD-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is a bicyclic heterocyclic compound featuring a thiophene ring fused to a dihydropyran (pyran) ring.

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine

InChI

InChI=1S/C7H8BrNOS/c8-7-6(9)4-1-2-10-3-5(4)11-7/h1-3,9H2

InChI Key

XMCHAWCUPSQHQD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=C(S2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine typically involves the bromination of a thienopyran precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thienopyran ring system play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound belongs to the broader class of fused thiophene derivatives. Key structural analogs include:

Compound Name Core Structure Substituents/Features Key Differences vs. Target Compound
Clopidogrel (Impurity 1) Thieno[3,2-c]pyridine Chlorophenyl, ester group Pyridine (N) vs. pyran (O); ester vs. amine
5-Bromothieno[2,3-b]pyridin-3-amine Thieno[2,3-b]pyridine Bromine at position 5, amine at position 3 Pyridine (N) vs. pyran (O); bromine position
4-Imino-thienopyrimidine Thieno[2,3-d]pyrimidine Imino group, methyl groups Pyrimidine (2N) vs. pyran (O); substituents
2-(2-Hydroxybenzylideneamino)-thienopyran Thieno[2,3-c]pyran Cyano, Schiff base moiety Functional groups (cyano vs. bromine/amine)

Key Observations :

  • Substituent Effects: The bromine at position 2 may enhance electrophilicity for substitution reactions compared to clopidogrel’s chlorine and ester groups . The amine group offers nucleophilic reactivity distinct from cyano or imino groups in other analogs .
Physico-Chemical Properties
  • Molecular Weight : Estimated at ~260–280 g/mol (based on C₇H₇BrN₂OS), comparable to clopidogrel (419.9 g/mol) but lighter due to fewer substituents .
  • Solubility: The amine group may improve aqueous solubility relative to esters (clopidogrel) or imino groups (thienopyrimidines) .

Biological Activity

2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article compiles available research findings on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyran core, which is known for its diverse biological activities. The presence of the bromine atom at the 2-position and the amine group at the 3-position may influence its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₈BrN₁S
Molecular Weight215.11 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds with similar thieno[2,3-c]pyran structures exhibit significant antimicrobial activity. A study on related thienopyrimidinone derivatives demonstrated strong antibacterial effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low for several derivatives in this class .

Table 2: Antimicrobial Activity of Thienopyrimidinone Derivatives

CompoundMIC (μg/mL)Target Bacteria
4c10S. aureus
4e15E. coli
5g12M. tuberculosis

These findings suggest that modifications to the thieno[2,3-c]pyran structure could enhance antibacterial properties, potentially applicable to 2-bromo derivatives.

Anticancer Activity

The anticancer potential of thieno derivatives has been explored extensively. For instance, compounds similar to thieno[2,3-c]pyran have shown promising results in inhibiting cancer cell proliferation in various tumor cell lines. A recent study reported that certain thienopyridine derivatives exhibited IC50 values in the nanomolar range against cervical adenocarcinoma cells (HeLa), indicating potent antiproliferative effects .

Table 3: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHeLa0.87
Compound BA3751.7
Compound CHCT1160.55

These results highlight the potential of thieno-based compounds in cancer therapy.

Other Biological Activities

Beyond antimicrobial and anticancer properties, thieno derivatives have shown promise in various other biological activities:

  • Anti-inflammatory : Some studies indicate that thieno compounds can inhibit inflammatory pathways.
  • Antidiabetic : Certain derivatives have demonstrated effects on glucose metabolism.
  • Neuroprotective : Research is ongoing into their potential in treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeEvidence Level
AntimicrobialStrong
AnticancerModerate to Strong
Anti-inflammatoryEmerging
AntidiabeticPreliminary

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various thieno derivatives for their biological activity. The study employed molecular docking techniques to predict interactions with target proteins involved in cancer progression and inflammation pathways. The findings supported the hypothesis that structural modifications could lead to enhanced biological activity.

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